5-(2-Propylhydrazin-1-yl)pyridine-2-carboxamide
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Overview
Description
5-(2-Propylhydrazin-1-yl)pyridine-2-carboxamide: is a chemical compound with the molecular formula C₉H₁₄N₄O
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Propylhydrazin-1-yl)pyridine-2-carboxamide typically involves the condensation of pyridine-2-carboxylic acid with 2-propylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond .
Industrial Production Methods: This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyridine ring or the carboxamide group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the hydrazine moiety.
Reduction: Reduced forms of the pyridine ring or carboxamide group.
Substitution: Halogenated or other substituted derivatives of the pyridine ring.
Scientific Research Applications
Chemistry: 5-(2-Propylhydrazin-1-yl)pyridine-2-carboxamide has been explored as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: The compound has shown potential as an inhibitor of certain enzymes, such as urease, which is involved in various biological processes. This makes it a candidate for the development of new therapeutic agents for diseases related to enzyme dysfunction .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 5-(2-Propylhydrazin-1-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in the production of ammonia, which is a byproduct of urease activity .
Comparison with Similar Compounds
- 5-Chloropyridine-2-yl-methylene hydrazine carbothioamide
- Pyridine-2-yl-methylene hydrazine carboxamide
- N-Propan-2-yl-5-(2-pyridin-4-ylethynyl)pyridine-2-carboxamide
Uniqueness: 5-(2-Propylhydrazin-1-yl)pyridine-2-carboxamide is unique due to its specific hydrazine and carboxamide functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-(2-propylhydrazinyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C9H14N4O/c1-2-5-12-13-7-3-4-8(9(10)14)11-6-7/h3-4,6,12-13H,2,5H2,1H3,(H2,10,14) |
InChI Key |
RTILXGXDMBXOBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNNC1=CN=C(C=C1)C(=O)N |
Origin of Product |
United States |
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